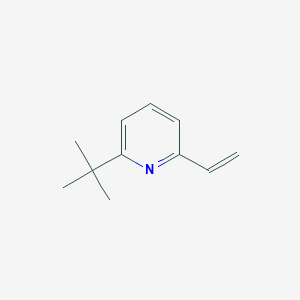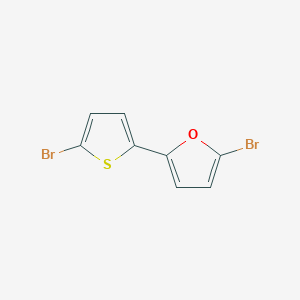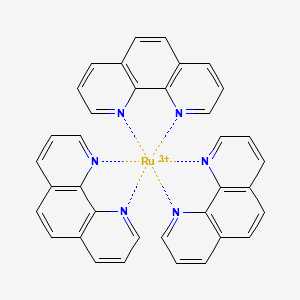
Ethyl(7-amino-9h-fluoren-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-amino-9H-fluorene, which is reacted with ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product, ethyl N-(7-amino-9H-fluoren-2-yl)carbamate, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate ester can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate.
Reduction: Ethyl N-(7-amino-9H-fluoren-2-yl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate can be compared with other fluorene derivatives:
2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of antimalarial drugs.
9H-Fluoren-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Studied for its potential as a bioactive agent.
Fluoren-2-ylcarbamate derivatives: Explored for their antimicrobial and anticancer properties.
The uniqueness of ethyl N-(7-amino-9H-fluoren-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6597-87-1 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
ethyl N-(7-amino-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18-13-4-6-15-11(9-13)7-10-8-12(17)3-5-14(10)15/h3-6,8-9H,2,7,17H2,1H3,(H,18,19) |
InChIキー |
DDWYXEKLUZAUSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)



![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)



![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)

